molecular formula C26H44N2O4 B1415010 (3R,4r,5s)-ethyl 4-(n-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate CAS No. 651324-07-1

(3R,4r,5s)-ethyl 4-(n-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

Cat. No. B1415010
M. Wt: 448.6 g/mol
InChI Key: IFQIYQMUGWXRFJ-RBZQAINGSA-N
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Description

(3R,4r,5s)-ethyl 4-(n-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate is a useful research compound. Its molecular formula is C26H44N2O4 and its molecular weight is 448.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Antiviral Agents

The compound is primarily researched for its role in the synthesis of antiviral agents. For instance, Kalashnikov et al. (2013) demonstrated a method for preparing oseltamivir phosphate, a notable antiviral agent, using a ten-step scheme starting from (-)-shikimic acid, yielding a total of 27% oseltamivir phosphate based on (-)-shikimic acid. This showcases the compound's relevance in creating significant medicinal drugs (Kalashnikov et al., 2013).

Trace Level Quantification in Drug Synthesis

Pikkili Viswanath et al. (2021) developed a method for the trace-level quantification of genotoxic impurities related to oseltamivir phosphate in drug substances. This indicates the compound's importance in ensuring the purity and safety of pharmaceuticals (Pikkili Viswanath et al., 2021).

Role in Synthesizing Functionalized Cycloalkene Skeletons

Research by Xin Cong and Z. Yao (2006) focused on the synthesis of a functionalized cycloalkene skeleton of GS4104, using the compound . This process involves ring-closing metathesis and diastereoselective Grignard reactions, highlighting its utility in creating complex molecular structures (Xin Cong & Yao, 2006).

Involvement in Practical Synthesis of Related Compounds

C. Thom et al. (1993) reported on the use of related compounds in the synthesis of (R)-(+)-cyclohex-3-enecarboxylic acid. This study illustrates the broader applicability of compounds in this family for synthetic organic chemistry (Thom et al., 1993).

Implications in Creating Antibiotics

H. S. Park et al. (1999) explored the asymmetric hydroformylation of a 4-vinyl β-lactam catalyzed by a rhodium catalyst, where related compounds played a crucial role. This process leads to key intermediates in synthesizing 1-methylcarbapenem antibiotics, underlining the compound's significance in antibiotic production (Park et al., 1999).

Applications in Asymmetric Synthesis

Davies and Fenwick (1997) used similar compounds in a highly stereoselective conjugate addition and a stereoselective aldol reaction. These key steps were part of the synthesis of β-lactam intermediates, demonstrating the compound's role in asymmetric synthesis methods (Davies & Fenwick, 1997).

Detection and Determination in Pharmaceutical Analysis

Ravindra Puppala et al. (2022) developed a method for the detection and quantification of genotoxic impurities in oseltamivir phosphate, where related compounds are involved. This indicates the compound's significance in the quality control of pharmaceutical products (Puppala et al., 2022).

properties

IUPAC Name

ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44N2O4/c1-10-15-27(16-11-2)22-17-20(25(30)31-14-5)18-23(32-21(12-3)13-4)24(22)28(19(6)29)26(7,8)9/h10-11,18,21-24H,1-2,12-17H2,3-9H3/t22-,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQIYQMUGWXRFJ-RBZQAINGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1N(C(=O)C)C(C)(C)C)N(CC=C)CC=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N(C(=O)C)C(C)(C)C)N(CC=C)CC=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4r,5s)-ethyl 4-(n-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

CAS RN

651324-07-1
Record name Ethyl (3R,4R,5S)-4-N-acetyl(1,1-dimethylethyl)amino-5-N,N-diallylamino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0651324071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL (3R,4R,5S)-4-N-ACETYL(1,1-DIMETHYLETHYL)AMINO-5-N,N-DIALLYLAMINO-3-(1-ETHYLPROPOXY)-1-CYCLOHEXENE-1-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW8G9AX5K9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4r,5s)-ethyl 4-(n-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate
Reactant of Route 2
(3R,4r,5s)-ethyl 4-(n-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate
Reactant of Route 3
(3R,4r,5s)-ethyl 4-(n-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate
Reactant of Route 4
Reactant of Route 4
(3R,4r,5s)-ethyl 4-(n-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate
Reactant of Route 5
(3R,4r,5s)-ethyl 4-(n-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate
Reactant of Route 6
(3R,4r,5s)-ethyl 4-(n-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

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